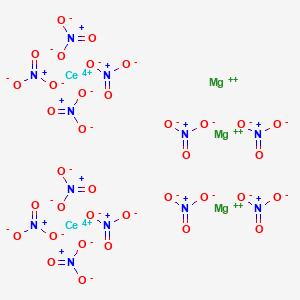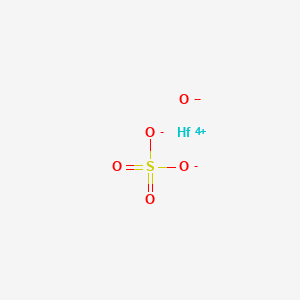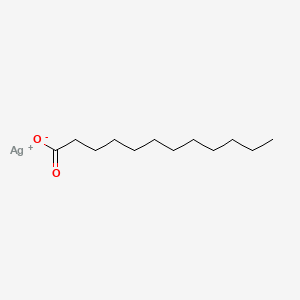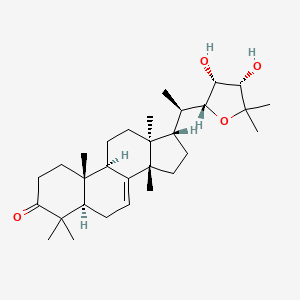
hexakis(thiourea)dicopper dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexakis(thiourea)dicopper dichloride is a coordination compound with the chemical formula
C6H22Cl2Cu2N12S6
. It consists of two copper ions coordinated with six thiourea molecules and two chloride ions. This compound is known for its unique structural and chemical properties, making it a subject of interest in various fields of scientific research.Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexakis(thiourea)dicopper dichloride can be synthesized through the reaction of copper(II) chloride with thiourea in an aqueous solution. The reaction typically involves dissolving copper(II) chloride in water and then adding thiourea to the solution. The mixture is stirred and heated to facilitate the formation of the complex. The resulting product is then filtered, washed, and dried to obtain pure this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up by maintaining the same reaction conditions used in laboratory settings. The key factors for industrial production include controlling the concentration of reactants, temperature, and reaction time to ensure consistent quality and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Hexakis(thiourea)dicopper dichloride undergoes various chemical reactions, including:
Oxidation: The copper ions in the compound can undergo oxidation, leading to the formation of copper(II) species.
Reduction: The compound can be reduced to form copper(I) species.
Substitution: Thiourea ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield copper(II) oxide, while reduction reactions may produce copper(I) thiourea complexes .
Applications De Recherche Scientifique
Hexakis(thiourea)dicopper dichloride has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of copper-based nanomaterials and catalysts.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the production of advanced materials and as a stabilizer in various chemical processes
Mécanisme D'action
The mechanism of action of hexakis(thiourea)dicopper dichloride involves the interaction of copper ions with biological molecules. The copper ions can bind to proteins and enzymes, altering their structure and function. This interaction can lead to the generation of reactive oxygen species, which can induce oxidative stress and damage in cells. The thiourea ligands also play a role in stabilizing the copper ions and modulating their reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hexakis(thiourea)dicopper(I) sulfate hydrate
- Pentakis(thiourea)dicopper(I) sulfate trihydrate
- Heptakis(thiourea)tetracopper(I) disulfate hydrate
Uniqueness
Hexakis(thiourea)dicopper dichloride is unique due to its specific coordination environment and the presence of chloride ions. This distinguishes it from other similar compounds, which may have different anions or coordination numbers. The unique structure of this compound imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry .
Propriétés
Numéro CAS |
15489-72-2 |
|---|---|
Formule moléculaire |
C6H22Cl2Cu2N12S6 |
Poids moléculaire |
652.70728 |
Synonymes |
hexakis(thiourea)dicopper dichloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B1144334.png)


![Benzenesulfonic acid, 3-[[4-[(4-hydroxy-3-methylphenyl)azo]-3-methoxyphenyl]azo]-, monosodium salt](/img/structure/B1144341.png)

